PENTA-O-ACETYL-A-L-IDOPYRANOSE PENTA-O-ACETYL-A-L-IDOPYRANOSE
Brand Name: Vulcanchem
CAS No.: 16299-15-3
VCID: VC21247339
InChI: InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14-,15+,16+/m0/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C16H22O11
Molecular Weight: 390.34 g/mol

PENTA-O-ACETYL-A-L-IDOPYRANOSE

CAS No.: 16299-15-3

Cat. No.: VC21247339

Molecular Formula: C16H22O11

Molecular Weight: 390.34 g/mol

* For research use only. Not for human or veterinary use.

PENTA-O-ACETYL-A-L-IDOPYRANOSE - 16299-15-3

Specification

CAS No. 16299-15-3
Molecular Formula C16H22O11
Molecular Weight 390.34 g/mol
IUPAC Name [(2S,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14-,15+,16+/m0/s1
Standard InChI Key LPTITAGPBXDDGR-ZVDSWSACSA-N
Isomeric SMILES CC(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator